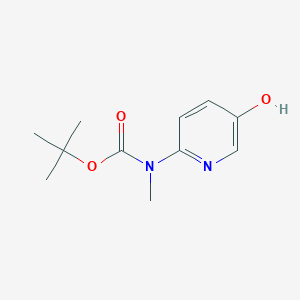

tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-hydroxypyridin-2-yl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13(4)9-6-5-8(14)7-12-9/h5-7,14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGLZKRZMNIOIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301143846 | |

| Record name | Carbamic acid, N-(5-hydroxy-2-pyridinyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301143846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337881-09-0 | |

| Record name | Carbamic acid, N-(5-hydroxy-2-pyridinyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337881-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(5-hydroxy-2-pyridinyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301143846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate typically involves several steps:

Starting Material: The process begins with pyridine, which undergoes a nucleophilic substitution reaction with hydrobromic acid to form 5-bromopyridine.

Hydroxylation: The 5-bromopyridine is then subjected to a hydroxylation reaction to introduce a hydroxyl group, resulting in 5-bromo-3-hydroxypyridine.

Carbamate Formation: Finally, the 5-bromo-3-hydroxypyridine is reacted with tert-butyl isocyanate to introduce the tert-butyl carbamate group, yielding the final product.

Chemical Reactions Analysis

tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under appropriate conditions.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler structure.

Substitution: The bromine atom in the precursor can be substituted with other nucleophiles to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

2.1 Organic Synthesis

The compound serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for various functional group modifications, which can lead to the development of novel compounds with enhanced properties.

2.2 Medicinal Chemistry

In medicinal chemistry, tert-butyl (5-hydroxypyridin-2-yl)(methyl)carbamate has been studied for its potential pharmacological activities. Its derivatives have shown promise in:

- Anti-inflammatory Activity: Compounds derived from this structure have demonstrated significant effects in reducing inflammation in vivo models.

- Neuroprotective Effects: Studies indicate that related pyridine derivatives can mitigate oxidative stress and improve mitochondrial function in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Case Studies

5.1 Neuroprotective Effects

A notable study evaluated the neuroprotective properties of pyridine derivatives similar to this compound. The results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels and apoptosis in neuronal cells subjected to oxidative stress.

5.2 Anti-inflammatory Screening

In vivo experiments have shown that several carbamate derivatives exhibit substantial anti-inflammatory effects when tested against carrageenan-induced edema in rats. These findings suggest that such compounds could serve as effective alternatives or adjuncts to traditional anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets. The hydroxyl group and the carbamate moiety play crucial roles in its binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s key structural features include a pyridine ring with a hydroxyl group (electron-withdrawing) and a Boc-protected methylamine. Below is a comparison with structurally related pyridine carbamates:

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Hydroxyl vs. Methoxy Groups : The hydroxyl group in the target compound increases polarity and aqueous solubility compared to methoxy analogs (e.g., C₁₂H₁₈N₂O₃ in ), which are more lipophilic.

- Halogenated Derivatives : Bromine and chlorine substituents (e.g., in ) lower electron density on the pyridine ring, enhancing susceptibility to electrophilic substitution or cross-coupling reactions.

Biological Activity

tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its structural features, particularly the hydroxypyridine moiety and carbamate functional group, suggest potential biological activities, including enzyme inhibition and receptor interactions. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group enhances its binding affinity to enzymes and receptors, while the carbamate moiety can facilitate covalent interactions. Such interactions can modulate the activity of target proteins, leading to various biological effects, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It may act as a ligand for certain receptors, influencing cellular signaling pathways.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Enzyme Inhibition : Studies indicate that this compound exhibits inhibitory effects on fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation pathways. In vivo studies showed that a single oral administration resulted in sustained FAAH inhibition in rat models, correlating with elevated levels of anandamide (AEA), a neuroprotective endocannabinoid .

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity. Similar carbamate derivatives have shown varying degrees of efficacy against bacterial strains, indicating that this compound could possess similar properties .

- Neuroprotective Effects : The compound's interaction with central nervous system targets suggests potential neuroprotective effects. Its ability to modulate inflammatory responses in neuronal cells has been noted, which may be beneficial in conditions such as Alzheimer's disease .

Case Study 1: FAAH Inhibition

In a study assessing the pharmacokinetics of related compounds, this compound demonstrated high oral bioavailability and significant brain penetration in rat models. After administration at a dose of 1 mg/kg, sustained inhibition of brain FAAH activity was observed for over 24 hours. This effect correlated with increased AEA levels in both brain and plasma samples .

Case Study 2: Antimicrobial Activity

In vitro assays evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated moderate inhibitory concentrations compared to standard antibiotics, suggesting that structural modifications could enhance its antimicrobial potency .

Table 1: Biological Activity Summary

Table 2: Pharmacokinetic Profile

Q & A

Q. What are the common synthetic routes for tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate?

The synthesis typically involves coupling a hydroxyl-substituted pyridine derivative with tert-butyl chloroformate in the presence of a base such as cesium carbonate (Cs₂CO₃) or triethylamine. For example, the reaction of 5-hydroxypyridin-2-ylmethylamine with tert-butyl chloroformate under inert conditions (e.g., nitrogen atmosphere) at 0–5°C minimizes side reactions like hydrolysis . Purification often employs column chromatography or recrystallization to isolate the carbamate product.

Q. How can this compound be characterized to confirm its structure and purity?

Key analytical methods include:

- X-ray crystallography : Using programs like SHELXL (for refinement) and SHELXS (for structure solution) to determine molecular geometry and confirm stereochemistry .

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., tert-butyl group at δ ~1.4 ppm for nine equivalent protons) and hydroxyl proton resonance .

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] for C₁₁H₁₈N₂O₃: calculated 226.13, observed 226.14) .

Q. What are the stability and storage recommendations for this compound?

The carbamate group is sensitive to hydrolysis under acidic or basic conditions. Store at 2–8°C in a dry, inert environment (e.g., argon atmosphere) to prevent degradation. Avoid prolonged exposure to light, moisture, or incompatible materials like strong oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. What reaction mechanisms govern the carbamate group’s reactivity in nucleophilic substitutions?

The carbamate’s carbonyl carbon is electrophilic, enabling nucleophilic attack by amines or alcohols. For example, hydrolysis under acidic conditions proceeds via a tetrahedral intermediate, yielding 5-hydroxypyridin-2-ylmethylamine and tert-butanol. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity in substitutions .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition) be resolved?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Strategies include:

- Reproducing experiments with rigorously purified batches (≥95% purity by HPLC).

- Molecular docking simulations : Compare binding affinities against crystallographic enzyme structures (e.g., using AutoDock Vina) to validate hypothesized interactions .

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing the hydroxyl group with methoxy) to isolate contributing functional groups .

Q. What experimental designs mitigate toxicity risks during handling?

- Engineering controls : Use fume hoods with ≥100 ft/min face velocity to limit inhalation exposure .

- Personal protective equipment (PPE) : Nitrile gloves (tested for permeation resistance), safety goggles, and lab coats.

- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal, and incinerate organic waste at ≥1000°C .

Q. How is this compound applied in medicinal chemistry research?

It serves as a:

- Protecting group : The tert-butyl carbamate shields amines during multi-step syntheses (e.g., peptide coupling), with subsequent deprotection using trifluoroacetic acid .

- Enzyme inhibitor scaffold : Modifications to the pyridine ring (e.g., halogenation) enhance binding to targets like kinases or acetylcholinesterase, as seen in SAR studies of related carbamates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.